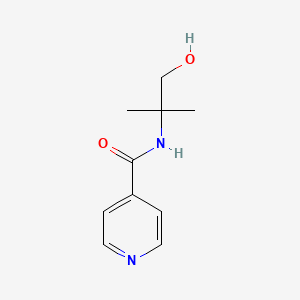
N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide is a chemical compound with the CAS Number: 81603-52-3 . It has a molecular weight of 194.23 and its IUPAC name is N-(2-hydroxy-1,1-dimethylethyl)isonicotinamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2/c1-10(2,7-13)12-9(14)8-3-5-11-6-4-8/h3-6,13H,7H2,1-2H3,(H,12,14) . This indicates that the compound has a pyridine ring with a carboxamide group attached, and a 2-hydroxy-1,1-dimethylethyl group also attached to the nitrogen of the carboxamide group.Physical And Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
- The synthesis and characterization of related heterocyclic compounds have been extensively studied. For example, novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates were developed from N-protected α-amino acids, highlighting methods for constructing functionalized heterocycles (Uroš Grošelj et al., 2013). Such methodologies can be relevant for synthesizing and modifying compounds like N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide.
Biological Activities and Applications
- Schiff base compounds containing nitrogen, oxygen, and sulfur donors were studied for their corrosion inhibitive effects, highlighting the diverse potential applications of nitrogen-containing heterocycles in material science (H. D. Leçe et al., 2008). This suggests that compounds with similar structures could have applications beyond their primary biological or medicinal uses.
Photophysical Properties and Sensitization
- The luminescence of lanthanide ions sensitized by specific ligands, including pyridine derivatives, was explored, demonstrating the potential use of such compounds in the development of luminescent materials (Rodney A. Tigaa et al., 2017). This research area could be relevant for compounds structurally related to this compound, potentially expanding their applications to optical and electronic materials.
Drug Development and Pharmacological Studies
- Schiff bases and azetidinones derived from pyridine-4-carbohydrazides were investigated for their antidepressant and nootropic activities, showcasing the therapeutic potential of pyridine derivatives in central nervous system disorders (Asha B. Thomas et al., 2016). This highlights the importance of such compounds in the development of new pharmacological agents.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include recommendations for handling and storage, as well as actions to take in case of exposure .
Propriétés
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,7-13)12-9(14)8-3-5-11-6-4-8/h3-6,13H,7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZKRJYUUHPGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





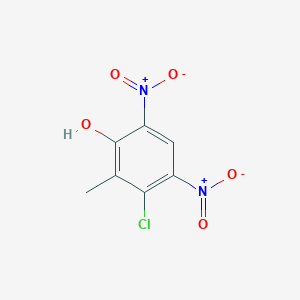
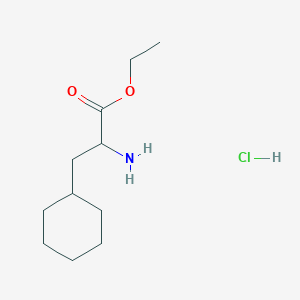
![ethyl 1-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2955486.png)

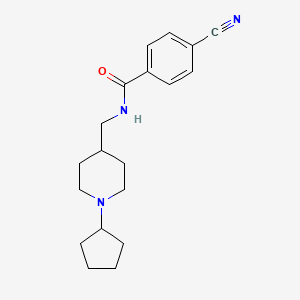

![N-(3-(diethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955493.png)
![5-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2955494.png)
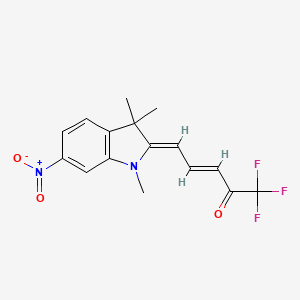
![[4-[(2-Bromophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2955497.png)